5-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]thiophene-2-carboxamide
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Overview
Description
5-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]thiophene-2-carboxamide is a heterocyclic compound that contains a thiophene ring, a pyridine ring, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]thiophene-2-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 5-methylthiophene-2-carboxylic acid with 1-(pyridin-2-yl)azetidin-3-amine under appropriate reaction conditions. The reaction typically requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiophene or pyridine rings are replaced by other substituents
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Coupling reagents: EDCI, HOBt.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
5-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly
Properties
Molecular Formula |
C14H15N3OS |
---|---|
Molecular Weight |
273.36 g/mol |
IUPAC Name |
5-methyl-N-(1-pyridin-2-ylazetidin-3-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C14H15N3OS/c1-10-5-6-12(19-10)14(18)16-11-8-17(9-11)13-4-2-3-7-15-13/h2-7,11H,8-9H2,1H3,(H,16,18) |
InChI Key |
TUOLVNAWDYWYHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NC2CN(C2)C3=CC=CC=N3 |
Origin of Product |
United States |
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